molecular formula C20H24N2O4S B2663480 N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide CAS No. 681841-56-5

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide

Cat. No. B2663480
CAS RN: 681841-56-5
M. Wt: 388.48
InChI Key: KAWRFJLJRKBTOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide, also known as SU6656, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1999 by Sugen Inc. and has since been utilized in various studies to investigate the mechanism of action of different proteins and signaling pathways.

Mechanism of Action

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide inhibits the activity of tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the transfer of phosphate groups to downstream substrates, thereby disrupting the signaling pathway.
Biochemical and Physiological Effects:
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In addition, it has been shown to reduce the migration and invasion of cancer cells. Furthermore, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide in lab experiments is its specificity for tyrosine kinases. This allows researchers to investigate the role of specific kinases in different signaling pathways. However, one limitation is that it may not be effective in inhibiting all tyrosine kinases, and its effectiveness may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the use of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide in scientific research. One possible direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to investigate its role in different signaling pathways and cellular processes. Additionally, researchers may explore the use of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide in combination with other inhibitors or chemotherapeutic agents to enhance its effectiveness.

Synthesis Methods

The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide involves several steps, including the condensation of 2,5-dimethoxybenzenesulfonyl chloride with 2-amino-3-methylpyridine, followed by the reaction of the resulting intermediate with 2,5-dimethyl-3-indolylacetaldehyde. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide has been widely used in scientific research to study the role of protein kinases in different signaling pathways. It has been shown to inhibit the activity of several tyrosine kinases, including Src, Fyn, and Yes. As a result, it has been used to investigate the role of these kinases in various cellular processes, such as cell proliferation, differentiation, and migration.

properties

IUPAC Name

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-13-5-7-18-17(11-13)16(14(2)22-18)9-10-21-27(23,24)20-12-15(25-3)6-8-19(20)26-4/h5-8,11-12,21-22H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWRFJLJRKBTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.